(5-Chloro-indan-1-yl)-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8,12H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSCXMZIJZUPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CO)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272477 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711017-67-3 | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711017-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Scaffold Analysis: 5-Chloro-1-(hydroxymethyl)indane
Topic: 5-Chloro-1-(hydroxymethyl)indane: Strategic Scaffold Analysis Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary & Chemical Identity
5-Chloro-1-(hydroxymethyl)indane (IUPAC: (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol) represents a high-value chiral building block in medicinal chemistry. Structurally, it consists of a bicyclic indane core substituted with a chlorine atom at the C5 position and a primary hydroxymethyl group at the benzylic C1 position.
This scaffold is a critical pharmacophore precursor, sharing structural homology with serotonin modulators and melatonin receptor agonists. Its utility lies in the C1-hydroxymethyl handle , which serves as a versatile pivot for chain extension, amination (via mesylation/azide displacement), or direct receptor binding interactions.
Physicochemical Profile
| Property | Value (Calculated/Observed) |
| IUPAC Name | (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Precursor CAS | 42348-86-7 (5-Chloro-1-indanone) |
| Chirality | 1 Stereocenter (C1); exists as (R) and (S) enantiomers |
| LogP (Calc) | ~2.3 – 2.6 |
| H-Bond Donors | 1 (Primary Alcohol) |
| H-Bond Acceptors | 1 |
Synthetic Architecture
The synthesis of 5-chloro-1-(hydroxymethyl)indane is rarely a direct isolation from natural sources; it is engineered from the commercially robust precursor 5-chloro-1-indanone .
Pathway Logic: The Wittig-Hydroboration Protocol
-
Olefination: Conversion of the C1 ketone to an exocyclic methylene using a Wittig reagent. This installs the necessary carbon atom.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond. This step is the stereodefining event . Using standard borane (BH₃·THF) yields a racemate, whereas chiral boranes (e.g., Ipc₂BH) allow for enantioselective access to the (R) or (S) isomer.
DOT Diagram: Synthetic Workflow
Figure 1: Step-wise synthetic conversion from the indanone precursor to the hydroxymethyl target via exocyclic olefination.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step A: Methylenation (Wittig Reaction)
Objective: Convert 5-chloro-1-indanone to 5-chloro-1-methylene-2,3-dihydro-1H-indene.
-
Reagent Prep: In a flame-dried flask, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).
-
Deprotonation: Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. The solution yields a characteristic yellow ylide color. Stir for 30 min.
-
Addition: Cannulate a solution of 5-chloro-1-indanone (1.0 equiv) in THF into the ylide solution.
-
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.4) should disappear; the non-polar alkene (Rf ~0.8) will appear.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O. Dry over MgSO₄ and concentrate. Purify via silica flash chromatography (100% Hexanes) to remove triphenylphosphine oxide.
Step B: Hydroboration-Oxidation
Objective: Regioselective installation of the primary alcohol.
-
Hydroboration: Dissolve the Step A alkene (1.0 equiv) in anhydrous THF. Cool to 0°C.
-
Addition: Add BH₃·THF (1.0 M, 0.5 equiv) dropwise. Crucial: For enantioselective synthesis, replace BH₃ with (-)-Ipc₂BH (1.2 equiv) at -25°C.
-
Oxidation: Once the alkene is consumed (approx. 2h), carefully add 3M NaOH (1.2 equiv) followed by 30% H₂O₂ (1.2 equiv). Caution: Exothermic reaction. Maintain temperature <10°C.
-
Isolation: Stir for 1h at room temperature. Extract with EtOAc. Wash with brine.
-
Purification: The crude oil is purified via column chromatography (Hexane/EtOAc 3:1). The product is typically a viscous oil or low-melting solid.
Analytical Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be validated.
| Technique | Diagnostic Signal | Structural Confirmation |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.60–3.80 (m, 2H) | Confirms -CH₂OH (Diastereotopic protons). |
| δ 3.20–3.35 (m, 1H) | Confirms C1-H (Benzylic methine). | |
| δ 7.10–7.30 (m, 3H) | Aromatic pattern consistent with 5-chloro substitution. | |
| ¹³C NMR | δ ~65.0 ppm | Primary alcohol carbon (CH₂ -OH). |
| δ ~45.0 ppm | Benzylic C1 stereocenter. | |
| IR Spectroscopy | 3300–3400 cm⁻¹ | Broad O-H stretch (Alcohol). |
| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺ | Matches calculated mass for C₁₀H₁₁ClO. |
Pharmaceutical Applications
The 5-chloro-1-(hydroxymethyl)indane scaffold is a privileged structure in CNS drug discovery.
Melatonin Receptor Agonism
The indane ring mimics the indole core of melatonin. The 5-chloro substituent often enhances metabolic stability and receptor affinity compared to the native methoxy group. The C1-hydroxymethyl group is a bioisostere for the amide side chain found in drugs like Ramelteon , serving as a linker to install propionamide or similar motifs.
Monoamine Transporter Inhibitors
This scaffold is homologous to precursors used for Indatraline (a non-selective monoamine transporter inhibitor). The hydroxymethyl group can be converted to an amine via:
-
Mesylation (
OMs) followed by Azidation ( N₃) and Reduction ( NH₂). -
This creates 1-(aminomethyl)-5-chloroindane derivatives, which are potent scaffolds for serotonin/norepinephrine reuptake inhibition.
DOT Diagram: Functionalization Logic
Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold to bioactive CNS agents.
References
-
Precursor Identity & Synthesis
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Retrieved from [Link]
- Note: This source validates the starting material (CAS 42348-86-7) and the indane core numbering system.
-
- Synthetic Methodology (Indanone to Indane-methanol)
-
Structural Applications (Indoxacarb/Indane Pharmacophores)
-
Xu, J., et al. (2019). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering. Retrieved from [Link] (Demonstrates the reactivity and medicinal value of the 5-chloro-indane scaffold).
-
Sources
Molecular weight and formula of (5-Chloro-indan-1-yl)-methanol
[1][2][3]
Executive Summary
This compound (CAS 711017-67-3) is a functionalized indane derivative utilized primarily as a chiral building block in the synthesis of central nervous system (CNS) active agents.[1] Characterized by a rigid bicyclic core and a reactive hydroxymethyl handle, it serves as a precursor for serotonin and dopamine reuptake inhibitors (e.g., Indatraline analogs) and melatonin receptor agonists.[1] This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The molecule consists of a 2,3-dihydro-1H-indene (indane) core substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 1-position.[1] The presence of a chiral center at C1 renders this molecule capable of existing as (R)- and (S)-enantiomers, though it is typically supplied as a racemate in bulk synthesis.[1]
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | (5-Chloro-2,3-dihydro-1H-inden-1-yl)methanol |
| Common Name | This compound |
| CAS Number | 711017-67-3 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Exact Mass | 182.0498 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| LogP (Predicted) | ~2.3 – 2.5 |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 1 (Oxygen) |
| Chirality | C1 (Racemic unless specified) |
Structural Analysis (SMILES)
SMILES: OCCC1CC2=C(C=CC(Cl)=C2)1[1]
-
Core: Bicyclic indane scaffold provides lipophilic rigidity.[1]
-
5-Cl: Electron-withdrawing halogen enhances metabolic stability and receptor affinity in downstream targets.[1]
-
1-CH₂OH: Primary alcohol serves as a versatile handle for oxidation (to aldehyde/acid), halogenation (to alkyl halide), or sulfonation (to mesylate/tosylate).[1]
Synthetic Methodology
The synthesis of this compound typically proceeds via the reduction of its corresponding carboxylic acid precursor.[1] This route ensures high regioselectivity and preserves the integrity of the bicyclic core.[1]
Retrosynthetic Analysis
The logical disconnection reveals 5-chloroindan-1-carboxylic acid as the immediate precursor.[1] This acid is derived from 5-chloro-1-indanone , a well-known intermediate synthesized via Friedel-Crafts cyclization.[1]
Figure 1: Synthetic pathway from commodity starting materials to the target alcohol.[1][2][3]
Detailed Protocol: Reduction of 5-Chloroindan-1-carboxylic Acid
Objective: Convert the carboxylic acid moiety to a primary alcohol using Borane-Tetrahydrofuran (BH₃[1]·THF) complex.[1] This method is preferred over Lithium Aluminum Hydride (LiAlH₄) for its chemoselectivity and milder conditions.[1]
Reagents:
-
Substrate: 5-Chloroindan-1-carboxylic acid (1.0 eq)[1]
-
Reducing Agent: Borane-THF complex (1.0 M solution, 1.2–1.5 eq)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
-
Quenching Agent: Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen.[1]
-
Dissolution: Charge the flask with 5-chloroindan-1-carboxylic acid and dissolve in anhydrous THF (approx. 10 mL/g substrate). Cool the solution to 0°C using an ice bath.
-
Addition: Add the BH₃·THF solution dropwise via a pressure-equalizing addition funnel over 30 minutes.[1] Note: Gas evolution (H₂) will occur; ensure adequate venting.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.[1] The acid spot should disappear.[1]
-
Quenching: Cool the mixture back to 0°C. Carefully add Methanol dropwise until gas evolution ceases to destroy excess borane.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield this compound as a solid.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[3]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (6.8–7.3 ppm): Three protons corresponding to the 5-chloro-substituted benzene ring (splitting pattern: doublet, doublet of doublets, doublet).[1]
-
Hydroxymethyl (-CH₂OH): Multiplet or doublet around 3.6–3.8 ppm.[1]
-
Benzylic Methine (H1): Multiplet around 3.2–3.4 ppm.[1]
-
Ring Methylenes (H2, H3): Complex multiplets in the 1.8–3.0 ppm range.[1]
-
-
¹³C NMR: Should show 10 distinct carbon signals (4 aromatic CH, 2 aromatic quaternary, 1 aliphatic CH, 2 aliphatic CH₂, 1 aliphatic CH₂OH).[1]
Mass Spectrometry (MS)[3]
Applications in Drug Development[3][10]
This compound is a "privileged scaffold" intermediate.[1] Its structural rigidity reduces the entropic penalty of binding to protein targets.[1]
-
Monoamine Transporter Inhibitors: The scaffold is homologous to Indatraline , a non-selective monoamine transporter inhibitor.[1] The 5-chloro substituent modulates metabolic clearance (blocking para-hydroxylation) and enhances lipophilicity.[1]
-
Melatonin Receptor Agonists: Indane derivatives are bioisosteres for the indole core found in melatonin.[1] The hydroxymethyl group can be converted to an amide side chain (via mesylation and amination) to mimic the acetylaminoethyl tail of melatonin or Ramelteon.[1]
-
Kinase Inhibitors: The rigid indane core serves as a spacer in various ATP-competitive inhibitors, positioning the H-bond donor/acceptor motifs effectively.[1]
Figure 2: Downstream applications in medicinal chemistry.
Safety and Handling (MSDS Highlights)
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Detail. Retrieved from (Verified CAS 711017-67-3).[1]
-
Zhang, L., et al. (2012).[1][4] "Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb." Asian Journal of Chemistry, 24(3), 1413-1414.[1][4] (Describes upstream indanone synthesis).
-
Brown, H. C., & Choi, Y. M. (1982).[1] "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 47(16), 3153-3163.[1] (Standard protocol for Acid to Alcohol reduction).[1]
-
PubChem. (n.d.).[1][5] Compound Summary: 5-Chloro-1-indanone.[1][3] Retrieved from .[1] (Precursor data).
Sources
- 1. Indane (CAS 496-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Indandione derivative 3 | C27H26N2O3 | CID 89559486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preamble: Navigating the Known and the Novel in Chloro-Indane Chemistry
An In-depth Technical Guide to 5-Chloro-1-indanol and a Comparative Analysis with the Putative 5-Chloroindan-1-ylmethanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indane scaffold is a recurring motif, valued for its rigid bicyclic structure that can effectively orient pharmacophoric elements in three-dimensional space.[1][2] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This guide provides a detailed examination of 5-chloro-1-indanol, a secondary alcohol derivative of 5-chloroindane.
A crucial point of clarification is pertinent to the second subject of this guide, 5-chloroindan-1-ylmethanol. Extensive searches of prominent chemical databases and the scientific literature have yielded no specific information on this compound. It is, for the purposes of this guide, considered a putative or novel structure. Consequently, this document will first offer a comprehensive, evidence-based overview of the synthesis, properties, and potential applications of 5-chloro-1-indanol. It will then provide a theoretical analysis of 5-chloroindan-1-ylmethanol, predicated on established principles of organic chemistry, to draw out the key differences between these two structurally related molecules.
Part 1: A Comprehensive Profile of 5-Chloro-1-indanol
5-Chloro-1-indanol is a secondary alcohol built on the 5-chloro-2,3-dihydro-1H-indene framework. Its synthesis, properties, and reactivity are intrinsically linked to its precursor, 5-chloro-1-indanone.
Synthesis of 5-Chloro-1-indanol
The synthesis of 5-chloro-1-indanol is most efficiently achieved via the reduction of its corresponding ketone, 5-chloro-1-indanone. The ketone itself is a well-documented intermediate.[3]
Multiple synthetic routes to 5-chloro-1-indanone have been reported, often involving an intramolecular Friedel-Crafts acylation. One common pathway starts from 3-chlorobenzaldehyde.[4][5][6][7]
Figure 1: Synthesis of 5-Chloro-1-indanone.
Another established method involves the direct one-step cyclization of chlorobenzene and 3-chloropropionyl chloride using a strong acid catalyst.[8]
The reduction of the carbonyl group in 5-chloro-1-indanone to a secondary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro-substituent and the aromatic ring.
Figure 2: Reduction of 5-Chloro-1-indanone.
Experimental Protocol: Synthesis of 5-Chloro-1-indanol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-indanone (1.0 eq.) in methanol or ethanol at room temperature.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 5-chloro-1-indanol by column chromatography on silica gel or by recrystallization to obtain the final product.
Physicochemical Properties
The properties of 5-chloro-1-indanol can be inferred from its structure and from the data available for its precursor, 5-chloro-1-indanone.
| Property | 5-Chloro-1-indanone | 5-Chloro-1-indanol (Predicted/Inferred) |
| Molecular Formula | C₉H₇ClO[3] | C₉H₉ClO |
| Molecular Weight | 166.60 g/mol [3] | 168.62 g/mol |
| Appearance | Light beige to beige solid | White to off-white solid |
| Melting Point | 94-98 °C[9] | Likely lower than the ketone due to changes in crystal packing, but higher than a non-polar analogue due to hydrogen bonding. |
| Boiling Point | 288.5 ± 29.0 °C at 760 mmHg[9] | Expected to be higher than the ketone due to intermolecular hydrogen bonding. |
| Solubility | Insoluble in water; soluble in chloroform.[10] | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and acetone. |
| Chirality | Achiral | Chiral at the C1 position, exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective reduction is employed. |
Reactivity and Potential Applications
As a secondary benzylic alcohol, 5-chloro-1-indanol is a versatile intermediate. The hydroxyl group can undergo a variety of reactions, including:
-
Oxidation: Re-oxidation to 5-chloro-1-indanone using mild oxidizing agents.
-
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.
-
Dehydration: Elimination of water to form the corresponding indene derivative, though this may require harsh conditions.
The presence of the chlorine atom on the aromatic ring also allows for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity, although the reactivity might be influenced by the other substituents.
In drug discovery, 5-chloro-1-indanol can serve as a valuable building block for creating libraries of compounds for screening. The chiral center at C1 allows for the exploration of stereochemistry-dependent binding to biological targets.[11]
Part 2: A Theoretical Examination of 5-Chloroindan-1-ylmethanol
As previously stated, "5-chloroindan-1-ylmethanol" is not a readily identifiable compound in the scientific literature. This section will therefore proceed with a theoretical analysis based on its putative structure.
Defining the Structure
The name 5-chloroindan-1-ylmethanol specifies an indane core with a chlorine atom at the 5-position and a hydroxymethyl group (-CH₂OH) at the 1-position. This makes it a primary alcohol and a structural isomer of 5-chloro-1-indanol.
Figure 3: Structural Comparison.
Plausible Synthetic Pathways
The synthesis of this molecule would likely require a precursor with a carbon-based functional group at the 1-position that can be reduced to a hydroxymethyl group.
Figure 4: Plausible (Undocumented) Synthetic Routes.
These routes are standard transformations, but their feasibility depends on the availability of the starting materials, 5-chloroindane-1-carboxylic acid or 5-chloroindane-1-carbaldehyde, which themselves are not common commercial chemicals.
Part 3: Core Differences and Their Implications
The primary distinction between 5-chloro-1-indanol and 5-chloroindan-1-ylmethanol lies in the nature of their alcohol functional groups—secondary versus primary—and the synthetic accessibility.
| Feature | 5-Chloro-1-indanol | 5-Chloroindan-1-ylmethanol (Theoretical) |
| Functional Group | Secondary Alcohol | Primary Alcohol |
| Stereochemistry | Chiral at C1 | Chiral at C1 |
| Reactivity of -OH | Less reactive than a primary alcohol. Oxidation yields a ketone. | More reactive than a secondary alcohol. Oxidation can yield an aldehyde or a carboxylic acid. |
| Steric Hindrance | The -OH group is directly on the bicyclic ring system, making it more sterically hindered. | The -OH group is on a methylene spacer, making it less sterically hindered and more accessible. |
| Synthetic Accessibility | Readily synthesized from the well-known 5-chloro-1-indanone. | No documented synthesis. Plausible routes require less common precursors. |
| Potential in Drug Design | The rigid placement of the hydroxyl group can be crucial for specific hydrogen bonding interactions in a receptor pocket. | The flexible -CH₂OH linker allows for more conformational freedom, which could be advantageous or detrimental depending on the target. |
Conclusion
This guide has provided a detailed overview of 5-chloro-1-indanol, a readily accessible and synthetically versatile molecule with potential applications in drug discovery. Its chemistry is well-grounded in the established synthesis of its precursor, 5-chloro-1-indanone.
In contrast, 5-chloroindan-1-ylmethanol remains a hypothetical construct within the bounds of readily available scientific information. While its structure and potential reactivity can be predicted from fundamental chemical principles, its practical synthesis and application are yet to be documented. The key differences—a secondary versus a primary alcohol, and known versus unknown synthetic accessibility—would make these two molecules distinct tools in the arsenal of a medicinal chemist. For researchers in drug development, 5-chloro-1-indanol represents a reliable and characterizable starting point for molecular design, while 5-chloroindan-1-ylmethanol represents an opportunity for novel synthesis and exploration, should a viable synthetic route be developed.
References
-
Understanding the Synthesis and Suppliers of 5-Chloro-1-Indanone. (URL: [Link])
- CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P
-
Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka. (URL: [Link])
-
104910001 Synthetic method of 5-chloro-1-indanone - WIPO Patentscope. (URL: [Link])
-
Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - MDPI. (URL: [Link])
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])
-
5-Chloro-1-indanone - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem - NIH. (URL: [Link])
-
5-Indanol | C9H10O | CID 15118 - PubChem - NIH. (URL: [Link])
-
5-Chloro-1-indanone | CAS#:42348-86-7 | Chemsrc. (URL: [Link])
-
α-Methyltryptamine - Wikipedia. (URL: [Link])
-
Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchGate. (URL: [Link])
-
A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas - MDPI. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])
-
In2O3-ZrO2 as Alternative to Cu-based Catalysts for Methanol Production Step in the CO2 to Hydrocarbon Process - Chemical Engineering Transactions. (URL: [Link])
-
Indane Derivatives - Eburon Organics. (URL: [Link])
-
5-Chloro-1-indanone - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
-
Stereochemistry: Crash Course Organic Chemistry #8 - YouTube. (URL: [Link])
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (URL: [Link])
-
Stereochemistry - Dalal Institute. (URL: [Link])
-
2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2- - MDPI. (URL: [Link])
-
Isocyanide-functionalised phosphines - RSC Publishing. (URL: [Link])
-
Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed. (URL: [Link])
-
Preparation method of 5-chloro-1-indanone - Eureka | Patsnap. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indane Derivatives | Eburon [eburon-organics.com]
- 3. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 9. 5-Chloro-1-indanone | CAS#:42348-86-7 | Chemsrc [chemsrc.com]
- 10. 5-Chloro-1-indanone CAS#: 42348-86-7 [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
Chiral Indane Methanol Derivatives in Drug Discovery: A Technical Guide
Introduction: The Convergence of Privileged Scaffolds and Stereochemistry
In the landscape of modern medicinal chemistry, the indane scaffold has emerged as a "privileged" structure—a molecular framework that is capable of providing ligands for more than one biological target.[1] Its rigid bicyclic system, composed of a benzene ring fused to a cyclopentane ring, offers a unique three-dimensional topography that can be strategically decorated with functional groups to interact with a wide array of biological macromolecules.[2] From anti-inflammatory agents like Sulindac to neuroprotective molecules and anticancer therapeutics, the indane nucleus is a cornerstone in the development of efficacious pharmaceuticals.[2]
The significance of the indane scaffold is amplified when considered through the lens of stereochemistry. The majority of drugs currently in clinical use are chiral, and it is a well-established principle that different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Consequently, the ability to synthesize single-enantiomer drugs is not merely an academic exercise but a critical component of developing safer and more effective medicines.[5]
This guide focuses on a specific and highly valuable class of synthons: chiral indane methanol derivatives. These molecules, which feature a hydroxyl group attached to the five-membered ring of the indane system, serve as powerful tools in asymmetric synthesis. They can act as chiral building blocks, chiral auxiliaries, or precursors to highly efficient chiral catalysts.[6][7] At the forefront of this class is cis-1-amino-2-indanol, a versatile and conformationally constrained amino alcohol that has proven indispensable in the synthesis of complex pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[6][8]
This document provides an in-depth technical exploration of the synthesis and application of chiral indane methanol derivatives, with a particular focus on cis-1-amino-2-indanol. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of these remarkable molecules.
Part 1: The Strategic Synthesis of Chiral Indane Methanol Derivatives
The cornerstone of utilizing chiral indane methanol derivatives is the ability to produce them in high enantiomeric purity. The synthesis of (1S,2R)-cis-1-amino-2-indanol, the key intermediate for Indinavir, provides an excellent case study in the strategic approaches to obtaining single-enantiomer compounds.[9]
Synthetic Strategies: A Multi-pronged Approach
There are three primary strategies for accessing enantiopure cis-1-amino-2-indanol:
-
Resolution of a Racemic Mixture: This classical approach involves synthesizing the racemic compound and then separating the enantiomers using a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Synthesis from the Chiral Pool: This strategy utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids. For instance, enantiomerically pure (1S,2R)-1-amino-2-indanol can be synthesized from D-phenylalanine.[10] This approach leverages the existing chirality of the starting material to induce the desired stereochemistry in the final product.
-
Asymmetric Synthesis from Prochiral Starting Materials: This is often the most elegant and efficient approach, creating the desired stereocenters from a non-chiral starting material using a chiral catalyst or reagent. The Sharpless asymmetric dihydroxylation is a powerful tool in this context, allowing for the stereospecific introduction of two hydroxyl groups across a double bond.[10]
Representative Synthetic Workflow: Asymmetric Synthesis of (1S,2R)-cis-1-amino-2-indanol
The following workflow illustrates a common asymmetric synthesis route starting from (E)-cinnamate ethyl ester. This pathway demonstrates the power of asymmetric catalysis to set key stereocenters with high fidelity.
Caption: Asymmetric synthesis of (1S,2R)-cis-1-amino-2-indanol.
Experimental Protocol: Synthesis of (1S,2R)-cis-1-amino-2-indanol from D-Phenylalanine[11]
This protocol provides a tangible example of a chiral pool synthesis. The causality behind the experimental choices lies in leveraging the inherent chirality of D-phenylalanine to establish the desired stereochemistry in the final product through a series of stereospecific transformations.
Step 1: Conversion of D-Phenylalanine to the Corresponding Hydroxylated Compound
-
Dissolve D-phenylalanine in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The in-situ generation of nitrous acid leads to a diazotization followed by substitution with a hydroxyl group, with retention of configuration.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the optically pure hydroxylated compound.
Step 2: Protection and Acyl Chloride Formation
-
Protect the hydroxyl and amino groups of the product from Step 1.
-
Treat the protected compound with thionyl chloride at 50 °C to convert the carboxylic acid to an acyl chloride. This readies the molecule for intramolecular cyclization.
Step 3: Friedel-Crafts Acylation
-
Dissolve the acyl chloride from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add aluminum chloride (AlCl₃) portion-wise at 0 °C. The Lewis acid catalyzes an intramolecular Friedel-Crafts acylation, forming the indanone ring system without loss of stereochemical integrity.
-
Quench the reaction with ice-water and extract the product.
-
Purify by column chromatography.
Step 4: Stereoselective Reduction and Deprotection
-
Reduce the ketone of the indanone derivative using a stereoselective reducing agent (e.g., sodium borohydride). The approach of the hydride is sterically directed to yield the desired cis-aminoindanol precursor.
-
Remove the protecting groups under appropriate conditions to yield the final product, (1S,2R)-cis-1-amino-2-indanol.
Part 2: Applications in Asymmetric Synthesis
Chiral indane methanol derivatives, particularly cis-1-amino-2-indanol, are workhorses in asymmetric synthesis, primarily serving as chiral auxiliaries and as precursors to powerful chiral catalysts.[8][11]
Chiral Auxiliaries: Guiding Stereochemical Outcomes
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[12] After the reaction, the auxiliary is removed, having imparted its chirality to the product. The rigid, bicyclic structure of cis-1-amino-2-indanol makes it an excellent scaffold for chiral auxiliaries, as it effectively shields one face of the reactive center, forcing the incoming reagent to approach from the opposite, less-hindered face.[8]
Application in Asymmetric Aldol Reactions: Oxazolidinone derivatives of cis-1-amino-2-indanol have been successfully employed as chiral auxiliaries in asymmetric aldol reactions, producing aldol products with high enantioselectivity.[12]
Caption: Asymmetric aldol reaction using a chiral auxiliary.
Experimental Protocol: General Procedure for an Asymmetric Aldol Reaction [12]
-
Prepare the N-acylated oxazolidinone from the chiral oxazolidinone derived from cis-1-amino-2-indanol.
-
Dissolve the N-acylated oxazolidinone in anhydrous dichloromethane at -78 °C.
-
Add di-n-butylboryl trifluoromethanesulfonate and triethylamine to generate the boron enolate in situ. The boron atom coordinates to the carbonyl oxygen of the auxiliary, creating a rigid, six-membered ring that dictates the enolate geometry.
-
Add the desired aldehyde to the reaction mixture. The reaction proceeds through a Zimmerman-Traxler transition state, where the aldehyde approaches the enolate from the less sterically hindered face.
-
After the reaction is complete, quench with a buffer solution and warm to room temperature.
-
Extract the product and purify by column chromatography to obtain the diastereomerically pure aldol adduct.
-
Cleave the auxiliary (e.g., by reduction with lithium borohydride) to release the enantiopure β-hydroxy ketone.
Precursors to Chiral Catalysts: The Corey-Bakshi-Shibata (CBS) Reduction
One of the most significant applications of chiral amino alcohols like cis-1-amino-2-indanol is in the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction.[13][14][15] This reaction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[15][16]
The catalyst, formed from the condensation of the amino alcohol with a borane source, coordinates with both the reducing agent (borane) and the ketone substrate. This ternary complex creates a highly organized transition state that facilitates hydride transfer to one specific face of the ketone, resulting in high enantiomeric excess of the product alcohol.[13]
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol: Enantioselective Reduction of a Ketone using a CBS Catalyst
-
Prepare the CBS catalyst in situ or use a commercially available solution.
-
Dissolve the prochiral ketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the borane-THF complex (BH₃·THF) to the solution, followed by the catalytic amount of the CBS catalyst solution. The order of addition is crucial for achieving high enantioselectivity.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
| Reaction Type | Chiral Indane Methanol Derivative Role | Typical Substrate | Typical Product | Achievable Enantiomeric Excess (ee) |
| Aldol Reaction | Chiral Auxiliary | Aldehyde | β-Hydroxy Ketone | >95% |
| Diels-Alder Reaction | Chiral Auxiliary | Diene and Dienophile | Cycloadduct | >90% |
| CBS Reduction | Catalyst Precursor | Prochiral Ketone | Chiral Secondary Alcohol | >95% |
Part 3: Case Study: Indinavir (Crixivan®) - A Landmark in HIV Therapy
The development of the HIV protease inhibitor Indinavir (marketed as Crixivan®) by Merck is a landmark achievement in medicinal chemistry and process development, with cis-1-amino-2-indanol at its very core.[8][9] The drug's complex structure, featuring five stereocenters, necessitates a highly convergent and stereocontrolled synthesis.[9]
Retrosynthetic Analysis of Indinavir
A retrosynthetic analysis of Indinavir reveals the strategic importance of the chiral indanol fragment. The molecule can be disconnected into three key building blocks: the "eastern" indanolamide portion, a three-carbon linker, and the "western" piperazine fragment.[9] To avoid the formation of a complex mixture of diastereomers, each of these fragments must be prepared in enantiopure form.[9]
Caption: Retrosynthetic analysis of Indinavir.
The Role of the Indanol Moiety in Biological Activity
The cis-1-amino-2-indanol moiety in Indinavir plays a crucial role in its binding to the HIV protease enzyme. The hydroxyl group forms a key hydrogen bond with the aspartate residues in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. The rigid indane ring system serves to orient the substituents in a precise three-dimensional arrangement, maximizing favorable interactions within the binding pocket and contributing significantly to the drug's potency. The conformational constraint imposed by the indane scaffold is a key design element that distinguishes it from more flexible acyclic analogs.[8]
Part 4: Emerging Applications and Future Perspectives
While the role of chiral indane methanol derivatives in the synthesis of Indinavir is well-established, their utility extends to a growing number of other applications in drug discovery.
-
Antimalarials: The indanol substructure is found in compounds with potential antimalarial activity.[6]
-
α-Glucosidase Inhibitors: Derivatives of cis-1-amino-2-indanol have been synthesized and shown to be potent α-glucosidase inhibitors, making them interesting candidates for the development of new treatments for diabetes.[11]
-
Novel Ligand Development: The rigid and predictable geometry of the indane scaffold continues to inspire the design of new chiral ligands for a wide range of asymmetric transformations.[17] The ability to fine-tune the steric and electronic properties of these ligands by modifying the indane ring or the amino and hydroxyl groups allows for the optimization of catalysts for specific reactions.
The future of chiral indane methanol derivatives in drug discovery is bright. As our understanding of disease pathways becomes more sophisticated, the demand for complex, stereochemically defined molecules will only increase. The proven track record of these synthons, coupled with ongoing innovation in asymmetric synthesis, ensures that they will remain a vital part of the medicinal chemist's toolkit for years to come.
Conclusion
Chiral indane methanol derivatives, exemplified by the versatile cis-1-amino-2-indanol, represent a powerful class of building blocks for modern drug discovery. Their rigid, conformationally constrained structure provides an excellent platform for inducing stereoselectivity, whether they are employed as chiral auxiliaries to guide the course of a reaction or as precursors to highly efficient asymmetric catalysts. The successful development of Indinavir stands as a testament to their industrial-scale applicability and their profound impact on human health. As the pursuit of novel, single-enantiomer therapeutics continues, the strategic application of these chiral synthons will undoubtedly play a pivotal role in the creation of the next generation of medicines.
References
-
Strategies for Accessing cis-1-Amino-2-Indanol. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. Retrieved February 8, 2024, from [Link]
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2024). Nature. Retrieved February 8, 2024, from [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). PMC. Retrieved February 8, 2024, from [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. (2021). ISOMERLAB. Retrieved February 8, 2024, from [Link]
-
cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2006). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. (2022). MDPI. Retrieved February 8, 2024, from [Link]
-
cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2006). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]
-
The Significance of Chirality in Drug Design and Development. (2016). PMC. Retrieved February 8, 2024, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). PMC. Retrieved February 8, 2024, from [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Role of Chirality in Drugs. (2018). Juniper Publishers. Retrieved February 8, 2024, from [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to P,N-ligands. (1996). PNAS. Retrieved February 8, 2024, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Chiral Drugs: An Overview. (2011). PMC. Retrieved February 8, 2024, from [Link]
-
The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. (2023). IUCr Journals. Retrieved February 8, 2024, from [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. (1997). CHIMIA. Retrieved February 8, 2024, from [Link]
-
Indane Derivatives. (n.d.). Eburon Organics. Retrieved February 8, 2024, from [Link]
-
Corey-Bakshi-Shibata reduction. (2023). YouTube. Retrieved February 8, 2024, from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Asian Pharma Press. Retrieved February 8, 2024, from [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2023). Chiralpedia. Retrieved February 8, 2024, from [Link]
-
Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. (2012). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]
-
Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. (2007). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Application of chiral building blocks to the synthesis of drugs. (n.d.). IUPAC. Retrieved February 8, 2024, from [Link]
-
Ion-paired chiral ligands for asymmetric palladium catalysis. (2012). Nature. Retrieved February 8, 2024, from [Link]
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (1994). PMC. Retrieved February 8, 2024, from [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2017). MDPI. Retrieved February 8, 2024, from [Link]
-
Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). MDPI. Retrieved February 8, 2024, from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 11. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of (5-Chloro-indan-1-yl)-methanol
Protocol ID: AN-IND-05-CL | Version: 2.1
Target Molecule: (5-Chloro-2,3-dihydro-1H-inden-1-yl)methanol
Executive Summary & Strategic Analysis
This application note details a robust, scalable protocol for the synthesis of (5-Chloro-indan-1-yl)-methanol from 5-chloro-1-indanone . This transformation represents a one-carbon homologation of the indanone scaffold, a critical structural motif in the development of CNS-active agents (e.g., melatonin receptor agonists, monoamine reuptake inhibitors).
Synthetic Strategy Selection: While direct homologation can be achieved via multiple routes, this guide prioritizes the Modified Wittig-Levine Homologation over the Corey-Chaykovsky epoxide rearrangement.
-
Why Wittig-Levine? The rearrangement of spiro-epoxides (Corey-Chaykovsky product) on strained fused rings like indane often competes with ring expansion to tetralones (6-membered rings). The Wittig-Levine route, utilizing (methoxymethyl)triphenylphosphonium chloride, offers superior regiocontrol, guaranteeing the retention of the 5-membered ring architecture.
Key Reaction Sequence:
-
Homologation: Conversion of ketone to enol ether.
-
Hydrolysis: Unmasking the C1-aldehyde.
-
Reduction: Chemoselective reduction to the primary alcohol.
Reaction Mechanism & Workflow
The synthesis proceeds through a nucleophilic addition of a phosphorus ylide, followed by acid-catalyzed hydrolysis and hydride reduction.
Figure 1: Step-wise synthetic workflow for the homologation of 5-chloro-1-indanone.
Detailed Experimental Protocol
Phase 1: Formation of the Enol Ether (Wittig Homologation)
Objective: Convert the C=O carbonyl into a C=C-OCH3 enol ether.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Chloro-1-indanone | 1.0 | Substrate |
| (Methoxymethyl)triphenylphosphonium chloride | 1.3 | Wittig Salt |
| Potassium tert-butoxide (KOtBu) | 1.4 | Base |
| THF (Anhydrous) | - | Solvent |
Step-by-Step:
-
Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.3 eq) in anhydrous THF (0.5 M concentration relative to phosphonium salt).
-
Deprotonation: Cool the suspension to 0°C . Add KOtBu (1.4 eq) portion-wise over 15 minutes. The solution should turn deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.
-
Substrate Addition: Dissolve 5-chloro-1-indanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). The ketone spot (UV active) should disappear, replaced by a less polar enol ether spot.
-
-
Workup: Quench with saturated aqueous
. Extract with (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Pass through a short silica plug (eluting with Hexanes) to remove triphenylphosphine oxide (TPPO). Note: The enol ether is hydrolytically unstable; proceed immediately to Phase 2.
Phase 2: Hydrolysis & Reduction (One-Pot Sequence)
Objective: Unmask the aldehyde and immediately reduce it to the alcohol to prevent racemization or oxidation.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Enol Ether (Crude) | 1.0 | Intermediate |
| 6N HCl | 5.0 | Hydrolysis Catalyst |
| Sodium Borohydride (
Step-by-Step:
-
Hydrolysis: Dissolve the crude enol ether in THF (0.2 M). Add 6N HCl (5 eq) and stir vigorously at RT for 2 hours.
-
Mechanistic Insight: The acid protonates the enol ether double bond, allowing water to attack, forming a hemiacetal which collapses to the aldehyde (5-chloroindan-1-carboxaldehyde).
-
-
Neutralization: Carefully neutralize the reaction mixture to pH ~7 using saturated
solution. Do not isolate the aldehyde (it is prone to air oxidation). -
Solvent Switch: Dilute the biphasic mixture with Methanol (MeOH) to create a miscible co-solvent system (THF:MeOH ~ 1:1).
-
Reduction: Cool to 0°C . Add
(2.0 eq) portion-wise (gas evolution will occur). Stir for 1 hour at 0°C. -
Final Workup: Quench with water. Remove volatiles (THF/MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
-
Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient 0
30% EtOAc in Hexanes).
Quality Control & Characterization
| Parameter | Expected Value | Notes |
| Physical State | Viscous Oil or Low-melting Solid | Depends on purity and enantiomeric excess (if chiral). |
| Yield (Overall) | 65% - 75% | From Indanone. |
| 1H NMR (Diagnostic) | Distinct ABX system for the hydroxymethyl group. | |
| 1H NMR (Diagnostic) | Benzylic proton at C1. | |
| IR Spectroscopy | ~3350 cm | O-H stretch (Alcohol). Absence of C=O stretch. |
Safety & Hazard Analysis
-
Potassium tert-butoxide (KOtBu): Moisture sensitive and corrosive. Handle in a glovebox or under active inert gas flow.
-
Phosphonium Salts: Toxic if inhaled. Use a fume hood.
-
Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Ensure proper venting during the quench step.
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Levine, S. G. (1958). A New Synthesis of Aldehydes using Methoxymethyltriphenylphosphonium Chloride. Journal of the American Chemical Society, 80(22), 6150–6151. Link
-
Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Link
Application Note: Precision Hydroxymethylation of 5-Chloroindane
Strategic Overview & Mechanistic Rationale
The hydroxymethylation of 5-chloroindane (CAS: 35275-62-8) presents a specific challenge in regioselectivity and chemoselectivity. Unlike simple aromatics, the 5-chloroindane scaffold possesses competing electronic and steric directors:
-
The Fused Cyclopentyl Ring: Acts as a dialkyl activator. The bridgehead carbons (C3a/C7a) strongly activate the ortho and para positions (C4, C6, C7).
-
The Chlorine Atom (C5): A deactivating group that directs ortho/para.
Regiochemical Outcome: Theoretical analysis and experimental precedents indicate that substitution occurs predominantly at the C6 position .
-
C4: Activated by the bridgehead (ortho) and Chlorine (ortho), but suffers from severe steric strain ("buttressing effect") between the C3-methylene and C5-chlorine.
-
C6: Activated by the bridgehead (para) and Chlorine (ortho). It is sterically accessible.
-
C7: Activated by the bridgehead (ortho) but meta to Chlorine (weak deactivation).
Therefore, the target transformation described herein is the synthesis of (5-chloro-2,3-dihydro-1H-inden-6-yl)methanol .
Pathway Selection
Direct hydroxymethylation (e.g., Lederer-Manasse) is unsuitable for non-phenolic substrates. We present three distinct pathways, prioritized by Safety , Yield , and Scalability .
| Pathway | Method | Reagents | Verdict |
| A (Primary) | Rieche Formylation + Reduction | Recommended. Best yield; robust on deactivated rings. | |
| B (Secondary) | Vilsmeier-Haack + Reduction | Alternative. Milder conditions; may stall due to Cl-deactivation. | |
| C (Legacy) | Blanc Chloromethylation | Not Recommended. High risk of carcinogenic BCME formation. |
Detailed Experimental Protocols
Protocol A: The Rieche Formylation Route (Recommended)
Rationale: The Rieche formylation utilizes dichloromethyl methyl ether (DCME) activated by Titanium(IV) chloride. This generates a highly electrophilic species capable of overcoming the deactivating effect of the chlorine atom on the indane ring.
Step 1: Formylation
Reagents:
-
5-Chloroindane (1.0 equiv)
-
Dichloromethyl methyl ether (DCME) (1.2 equiv)
-
Titanium(IV) chloride (
) (2.2 equiv) -
Dichloromethane (DCM) (Anhydrous, 10 V)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge 5-chloroindane and anhydrous DCM. Cool the solution to -10°C using an ice/salt bath.
-
Lewis Acid Addition: Add
dropwise over 20 minutes. Note: Solution will darken (deep red/brown) due to complexation. Maintain internal temp < 0°C. -
Electrophile Addition: Add DCME dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC/HPLC for the disappearance of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (20 V) with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Workup: Separate the organic layer.[1][2] Extract the aqueous phase with DCM (
). Combine organics, wash with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize the crude aldehyde (5-chloroindane-6-carbaldehyde) from Hexanes/EtOAc or proceed directly if purity >95%.
Step 2: Reduction
Reagents:
-
Intermediate Aldehyde (from Step 1)
-
Sodium Borohydride (
) (0.5 equiv) -
Methanol (10 V)
Procedure:
-
Dissolve the aldehyde in Methanol and cool to 0°C .
-
Add
portion-wise over 15 minutes. (Gas evolution: ). -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Add Acetone (1 mL) or dilute HCl to destroy excess hydride.
-
Isolation: Remove MeOH in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry and concentrate to yield (5-chloro-2,3-dihydro-1H-inden-6-yl)methanol .
Protocol B: Vilsmeier-Haack Approach
Rationale: Suitable for labs lacking
Reagents:
-
5-Chloroindane (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.2 equiv) -
N,N-Dimethylformamide (DMF) (1.5 equiv + 3.0 equiv as solvent)
Procedure:
-
Vilsmeier Reagent Prep: In a dry flask, cool DMF (1.5 equiv) to 0°C. Add
dropwise (exothermic). Stir for 30 mins to form the white chloroiminium salt. -
Substrate Addition: Dissolve 5-chloroindane in minimal DMF and add to the pre-formed salt.
-
Heating: Heat the mixture to 70–80°C for 4–6 hours. Critical: Higher temps may be required compared to non-halogenated indane.
-
Hydrolysis: Cool to RT and pour into ice-cold Sodium Acetate solution (2M). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with EtOAc. Proceed to Step 2 (Reduction) as in Protocol A.
Protocol C: Blanc Chloromethylation (Historical Reference)
Safety Warning: This reaction generates Bis(chloromethyl) ether (BCME), a potent human carcinogen. This protocol is provided for reference only and should be avoided in modern medicinal chemistry workflows.
Pathway:
Critical Flaw: Aside from safety, chloromethylation of deactivated rings (Cl-substituted) often requires harsh conditions that promote side reactions (diarylmethane formation).[3]
Comparative Data Analysis
| Feature | Rieche (Method A) | Vilsmeier (Method B) | Blanc (Method C) |
| Electrophilicity | High (Overcomes Cl-deactivation) | Moderate (May require heat) | High |
| Regioselectivity | Excellent (C6) | Good (C6) | Moderate (Mixtures possible) |
| Yield (Step 1) | 85–92% | 60–75% | 50–65% |
| Safety Profile | Corrosive ( | Water Reactive ( | Carcinogenic (BCME risk) |
| Operational Ease | Standard Schlenk technique | Requires heating | Gas handling ( |
Reaction Pathway Visualization
Figure 1: Decision matrix for the synthesis of (5-chloro-2,3-dihydro-1H-inden-6-yl)methanol. The Rieche-Reduction pathway (Blue) offers the optimal balance of safety and yield.
Troubleshooting & Critical Parameters
-
Regioisomer Contamination: If the C4-isomer is observed (usually <5%), it can be removed by recrystallizing the aldehyde intermediate from Hexane/Ethyl Acetate (9:1) before the reduction step. The C6-aldehyde is significantly less soluble than the C4-isomer.
-
Incomplete Conversion (Vilsmeier): If using Method B and the reaction stalls, add a Lewis Acid additive (e.g.,
, 0.5 equiv) to the Vilsmeier complex to boost electrophilicity. -
Moisture Control:
hydrolyzes violently. Ensure all glassware is oven-dried. A "fuming" reaction upon addition indicates moisture contamination, which will lower yields by destroying the active carbocation.
References
-
Rieche Formylation Mechanism & Scope
-
Vilsmeier-Haack Reaction on Halo-Arenes
-
Safety of Chloromethylation (Blanc Reaction)
- "Bis(chloromethyl) ether - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Regioselectivity in Indane Systems
- Detailed analysis of electrophilic substitution on 5-substituted indanes.
- Journal of the Chemical Society, Perkin Transactions 1, "Electrophilic substitution in indane and tetralin deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]
Advanced Protocols: Indanyl Methanol Intermediates in Medicinal Chemistry
Executive Summary
The indane scaffold (2,3-dihydro-1H-indene) represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that restricts conformational freedom and enhances binding affinity to target proteins. Indanyl methanol (specifically 1-indanol and its derivatives) serves as a critical chiral pivot point. It functions not merely as a solvent or passive intermediate, but as the primary gateway to enantiopure indanyl amines, ethers, and fused heterocyclic drugs such as Ramelteon (insomnia) and Indinavir (HIV).
This guide provides high-fidelity protocols for the generation, resolution, and transformation of indanyl methanol intermediates, focusing on scalability and stereochemical integrity.
Part 1: Structural Significance & Mechanistic Grounding
The "Rigid Anchor" Hypothesis
In drug design, the indanyl methanol scaffold is valued for its ability to lock pharmacophores into a bioactive conformation. Unlike flexible alkyl chains, the fused benzene-cyclopentane ring system reduces the entropic penalty upon binding to a receptor.
-
Lipophilicity (logP): The indane ring increases lipophilicity, aiding blood-brain barrier (BBB) penetration—crucial for CNS targets (e.g., Melatonin MT1/MT2 receptors).
-
Stereoelectronic Effects: The C1-hydroxyl group allows for facile nucleophilic substitution (
) with inversion of configuration, enabling the precise installation of amines or ethers.
Pathway Visualization: The Indanyl Methanol Hub
The following diagram illustrates how indanyl methanol connects to major drug classes via distinct chemical transformations.
Figure 1: The central role of indanyl methanol in diversifying medicinal chemistry scaffolds.
Part 2: Core Protocol – Enzymatic Kinetic Resolution
While asymmetric hydrogenation (Ru/Rh-BINAP) is effective, Lipase-Catalyzed Kinetic Resolution remains the most robust method for generating high-enantiomeric excess (ee > 99%) 1-indanol at gram-to-kilogram scales without heavy metal contamination.
Protocol: Kinetic Resolution of Racemic 1-Indanol via CAL-B
Objective: Isolate (S)-1-indanol and (R)-1-indanyl acetate from racemic 1-indanol. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Materials
-
Substrate: Racemic 1-Indanol (1.0 eq)
-
Enzyme: Immobilized CAL-B (e.g., Novozyme 435), 20–50 mg per mmol substrate.
-
Acyl Donor: Vinyl Acetate (3.0 eq). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct to acetaldehyde.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene. MTBE is preferred for higher reaction rates.
-
Temperature: 25°C – 40°C.
Step-by-Step Methodology
-
Preparation: Dissolve racemic 1-indanol (10 g, 74.5 mmol) in MTBE (100 mL).
-
Acyl Donor Addition: Add Vinyl Acetate (20.6 mL, ~223 mmol).
-
Initiation: Add CAL-B beads (1.0 g). Seal the reaction vessel to prevent evaporation of acetaldehyde/vinyl acetate.
-
Incubation: Stir at 200 rpm at 30°C.
-
Critical Control Point: Monitor conversion via Chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).
-
-
Termination: Filter off the enzyme beads (the enzyme can be washed with MTBE and reused up to 5 times).
-
Separation: Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane:EtOAc 90:10).
-
Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield (R)-1-indanol if the opposite enantiomer is required.
Analytical Validation (Self-Validating System)
-
Method: Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
-
Mobile Phase: Hexane:Isopropanol (90:10), 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
-
(S)-1-Indanol: >99% ee.
-
Conversion: 49–51%.
-
Part 3: Application Case Study – Synthesis of Ramelteon
Ramelteon (Rozerem) is a melatonin receptor agonist used for insomnia. Its synthesis demonstrates the critical utility of the indanyl methanol intermediate (specifically the tricyclic analog) converted to an amine.
The Transformation Logic
The synthesis relies on converting the hydroxyl group of the indanyl methanol intermediate into a leaving group (Mesylate), which is then displaced by an amine source. This exploits the stereochemical inversion (
Figure 2: Synthetic pathway for Ramelteon emphasizing the critical reduction and activation steps.
Key Reaction: Hydroxyl to Amine Conversion
-
Activation: The chiral indanyl methanol is treated with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C.
-
Why? The -OH group is a poor leaving group. Mesylation converts it to -OMs, a potent leaving group, without disturbing the chiral center (C-O bond remains intact).
-
-
Displacement: The mesylate is reacted with an amine source (or acetonitrile anion followed by reduction as per specific Ramelteon patents) to invert the stereocenter and install the nitrogen.
Part 4: Data Summary & Optimization
Solvent Effects on Enzymatic Resolution
The choice of solvent dramatically impacts the Enantiomeric Ratio (E-value) of the lipase.
| Solvent | LogP | Relative Activity | E-Value (Selectivity) | Recommendation |
| MTBE | 0.94 | High | >200 | Primary Choice |
| Toluene | 2.5 | Moderate | >150 | Alternative for scale-up |
| THF | 0.46 | Low | <50 | Avoid (strips enzyme water) |
| Hexane | 3.9 | Low (Solubility issues) | >200 | Good for lipophilic derivatives |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<40% after 24h) | Enzyme inactivation or water content too low. | Add molecular sieves to solvent; ensure solvent is not too dry (enzymes need micro-aqueous layer). |
| Low ee of Product | Reaction ran too long (Reverse reaction or wrong enantiomer conversion). | Stop reaction strictly at 50% conversion. Lower temperature to 20°C to boost selectivity. |
| Racemization of Substrate | Acidic impurities in solvent. | Ensure solvent is neutral. Indanyl alcohols are prone to acid-catalyzed elimination (forming indene). |
References
-
Ramelteon Synthesis & Intermediates
-
Lipase-Catalyzed Resolution Protocols
-
Indane Scaffold in Drug Discovery
-
Chiral Analysis of Indanols
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
- 3. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon - Google Patents [patents.google.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Traditional Preparations and Methanol Extracts of Medicinal Plants from Papua New Guinea Exhibit Similar Cytochrome P450 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]
Application Notes and Protocols for Coupling Reactions Using (5-Chloro-indan-1-yl)-methanol
Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry
The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a well-established "privileged scaffold" in drug discovery and development. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited to enhance the binding affinity and selectivity of drug candidates for their biological targets. Indane derivatives have demonstrated a wide array of pharmacological activities, serving as core components in therapeutics for cancer, inflammation, and neurological disorders.[1][2][3] Notable examples include the anti-inflammatory drug Sulindac and the Alzheimer's treatment Donepezil.[1][3]
(5-Chloro-indan-1-yl)-methanol emerges as a valuable and versatile building block for medicinal chemists. It incorporates the key indane framework and presents two distinct functional handles for chemical modification: a secondary alcohol and an aryl chloride. The chloro-substituent at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides detailed protocols and expert insights into leveraging this compound in key coupling reactions, enabling the synthesis of novel, complex molecules for drug discovery programs.
Physicochemical Properties and Synthesis of the Starting Material
This compound is prepared via the reduction of its corresponding ketone, 5-chloro-1-indanone. The ketone itself is a stable, crystalline solid.
Table 1: Physicochemical Properties of 5-Chloro-1-indanone
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO | [4] |
| Molecular Weight | 166.60 g/mol | [4] |
| Melting Point | 94-98 °C | [5] |
| Boiling Point | 124-125 °C (at 3 mmHg) | [5] |
| Appearance | Light beige to beige solid | [5] |
| CAS Number | 42348-86-7 | [4] |
The synthesis of 5-chloro-1-indanone can be achieved through various methods, often involving a Friedel-Crafts acylation followed by cyclization.[6][7][8] The subsequent reduction to this compound is a standard chemical transformation.
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol describes a standard, reliable method for the reduction of 5-chloro-1-indanone using sodium borohydride.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of the target alcohol.
Materials:
-
5-Chloro-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Acetone
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1-indanone (1.0 eq) in methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone, followed by deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride at the C5 position of this compound is the primary site for derivatization via cross-coupling. The following protocols are designed as robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are pillars of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for coupling aryl halides with boronic acids or their esters.[9] This enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the indane core.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
A phosphine ligand, e.g., SPhos or XPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq)
-
Solvent: Toluene/water (e.g., 10:1 v/v) or Dioxane/water
Procedure:
-
To a reaction vial or flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst and ligand. Expertise Note: For challenging aryl chlorides, using pre-formed palladium-ligand complexes (precatalysts) can improve reproducibility and reaction efficiency.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (General) | Condition B (Challenging Substrates) | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Precatalysts offer higher activity and stability. |
| Ligand | SPhos (4 mol%) | (Included in precatalyst) | Bulky, electron-rich phosphine ligands facilitate oxidative addition to the aryl chloride. |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | The choice of base is critical for activating the boronic acid.[10] K₃PO₄ is often effective for less reactive chlorides. |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (4:1) | Aprotic solvents with water are standard; dioxane can improve solubility. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required for the activation of C-Cl bonds. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12] This reaction is indispensable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.
Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow for amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst, e.g., RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)
-
Strong, non-nucleophilic base, e.g., sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2 - 2.0 eq)
-
Anhydrous, aprotic solvent: Toluene, Dioxane, or Tetrahydrofuran (THF)
Procedure:
-
Inside a glovebox, add the palladium precatalyst, base, and a stir bar to a reaction vial. Trustworthiness Note: Strict exclusion of air and moisture is critical for the stability and activity of the catalyst and base.[13][14] Using a glovebox is highly recommended.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent.
-
Heat the reaction to 80-120 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane or ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the reaction of aryl halides with terminal alkynes, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[15] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[16][17]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base/solvent, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)
Procedure:
-
To a flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the amine base (e.g., triethylamine) as the solvent, followed by the terminal alkyne (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Causality Note: The amine base serves both to neutralize the HX byproduct and as a solvent. The reaction is often run at room temperature to minimize undesirable alkyne homocoupling (Glaser coupling).[15][18]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated ammonium chloride solution (to remove copper salts), then water and brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Safety and Handling
-
Reagents: 5-Chloro-1-indanone is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents are flammable and should be used in a fume hood away from ignition sources.
Conclusion
This compound is a highly valuable building block for creating diverse chemical libraries centered on the medicinally relevant indane scaffold. The protocols outlined in this guide provide robust and reliable methods for its functionalization through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to synthesize novel compounds with significant potential in drug development.
References
- Eureka. (2021). Preparation method for synthesizing 5-chloro-1-indanone through one-step method.
- Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
- ChemicalBook. (n.d.). 5-Chloro-1-indanone CAS#: 42348-86-7.
- Eureka | Patsnap. (n.d.).
- YouTube. (2021). Buchwald-Hartwig Coupling.
- ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- PubChem - NIH. (n.d.). 5-Chloro-1-indanone | C9H7ClO | CID 142599.
- Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb.
- PubMed. (2025).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Thieme. (n.d.). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Eburon Organics. (n.d.).
- CatSci Ltd. (n.d.).
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds.
- Pendidikan Kimia. (n.d.).
- Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
Sources
- 1. Indane Derivatives | Eburon [eburon-organics.com]
- 2. researchgate.net [researchgate.net]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1-indanone CAS#: 42348-86-7 [m.chemicalbook.com]
- 6. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 7. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. catsci.com [catsci.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Grignard reactions with 5-chloro-1-indanone derivatives
An essential resource for chemists in pharmaceutical R&D and academia, this Technical Support Center provides expert guidance on troubleshooting Grignard reactions involving 5-chloro-1-indanone and its derivatives. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality of common experimental challenges, offering robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the setup and execution of Grignard reactions with 5-chloro-1-indanone.
Q1: My Grignard reagent formation won't initiate. What's wrong?
A1: This is the most frequent issue. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the organic halide.[1][2]
-
Causality: Magnesium is highly reactive and readily oxidizes upon exposure to air, forming a chemically inert MgO coating.[2] For the reaction to start, the organic halide must come into contact with fresh, metallic magnesium.[1][2]
-
Solutions:
-
Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere just before adding the solvent. This breaks the oxide layer.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form MgI₂, which helps to etch the oxide layer. You should see the characteristic brown color of the iodine fade as the reaction initiates.[3]
-
Entrainment: Use a more reactive "initiator" like 1,2-dibromoethane. It readily reacts to form ethylene gas and MgBr₂, activating the surface.
-
Aryl Chloride Specifics: Grignard formation from aryl chlorides is notoriously more sluggish than from bromides or iodides.[4] Using tetrahydrofuran (THF) as a solvent is often more effective than diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[3]
-
Q2: Why is it absolutely critical to use anhydrous (dry) conditions?
A2: Grignard reagents are potent bases.[5][6] They will react with even trace amounts of water in an acid-base reaction that is much faster than the desired nucleophilic attack on the ketone.[7][8] This reaction destroys the reagent and generates the corresponding alkane, reducing or eliminating your yield.[9][10]
-
Causality: The proton of a water molecule is acidic enough to protonate the highly basic carbanion of the Grignard reagent (R-MgX), converting it to R-H.
-
Validation: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be rigorously dried, for example, by distillation from a suitable drying agent like sodium-benzophenone ketyl.[11]
Q3: I'm getting a significant amount of my 5-chloro-1-indanone starting material back after the reaction. What is happening?
A3: This strongly suggests that a side reaction is dominating over the desired nucleophilic addition. With a ketone like 5-chloro-1-indanone, the most likely culprit is enolization .
-
Causality: 5-chloro-1-indanone has acidic protons on the carbon atom adjacent to the carbonyl group (the α-carbon). The Grignard reagent, being a strong base, can abstract one of these protons to form a magnesium enolate.[8][10][12] During the acidic workup step, this enolate is simply protonated back to the original ketone.[12]
-
Solutions:
-
Lower the Temperature: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.
-
Use a Less Hindered Grignard: If your Grignard reagent is very bulky, it may act preferentially as a base.[8] Using a smaller reagent (e.g., MeMgBr vs. t-BuMgBr) can favor addition.
-
Reverse Addition: Slowly add the Grignard reagent to a solution of the ketone (instead of the other way around). This keeps the concentration of the Grignard reagent low at any given moment, which can suppress side reactions.
-
Q4: My final product is contaminated with a high-molecular-weight impurity, often a biphenyl derivative. What is this?
A4: You are likely observing the formation of a Wurtz coupling product.[13][14] This occurs when the already-formed Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a new carbon-carbon bond (R-R).[13][14]
-
Causality: This is a significant side reaction during the formation of the Grignard reagent itself.
-
Solutions:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its chance of reacting with the newly formed Grignard reagent.[10]
-
Maintain Temperature: The reaction to form the Grignard is exothermic. Control the temperature with an external cooling bath to prevent excessive heat, which can accelerate the Wurtz coupling.
-
High Magnesium Surface Area: Using a good grade of magnesium turnings with a large surface area can promote the desired reaction with the metal over the side reaction.[15]
-
Advanced Troubleshooting Guide
This guide provides a deeper dive into specific failure modes, complete with diagnostic workflows and corrective protocols.
Scenario 1: Reaction Failure - No Product Formation
If TLC or GC-MS analysis shows only starting material and no desired product, a fundamental aspect of the reaction has failed.
Caption: Troubleshooting Decision Tree for No Product Formation.
Best Practices & Experimental Protocols
Adherence to validated protocols is key to reproducibility and success.
Protocol 1: Rigorous Drying of THF Solvent
Tetrahydrofuran (THF) is the recommended solvent for preparing Grignard reagents from less reactive aryl chlorides. However, commercial THF contains water and peroxides that must be removed.
Materials:
-
Commercial grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Pre-drying: Add sodium metal chunks to the THF in a round-bottom flask. The sodium will react with the bulk of the water.
-
Indicator Setup: Add a small amount of benzophenone to the flask.
-
Reflux: Under an inert atmosphere, gently reflux the THF.
-
Color Change: As the solvent becomes anhydrous, the sodium will react with benzophenone to form the sodium-benzophenone ketyl radical, which imparts a deep blue or purple color to the solution.[11]
-
Verification: If the blue/purple color persists during reflux, the solvent is dry.[11] If the color fades, it indicates the presence of residual water or oxygen, and more sodium may be required.[11]
-
Distillation: Once the color is stable, distill the THF directly into the reaction flask, which has been oven-dried and is under an inert atmosphere. Collect only the amount needed for immediate use. Caution: Never distill to dryness, as this can concentrate explosive peroxides.[11]
Protocol 2: Titration of the Grignard Reagent
Never assume a 100% yield for your Grignard reagent. Titrating to determine the exact concentration is crucial for accurate stoichiometry, preventing waste and minimizing side reactions from excess reagent.[8]
Materials:
-
Anhydrous Iodine (I₂)
-
Dry THF
-
Anhydrous 1,4-Dioxane
-
Grignard solution to be titrated
-
Oven-dried vial with stir bar
Procedure:
-
Prepare Iodine Solution: Accurately weigh ~0.25 mmol of dry iodine into an oven-dried, argon-flushed vial. Dissolve it in 2-3 mL of dry THF. The solution will be dark brown.
-
Titration Setup: Cool the iodine solution to 0 °C in an ice bath.
-
Slow Addition: Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.[8] The Grignard reagent will react with the iodine in a 1:1 stoichiometric ratio.
-
Endpoint: The endpoint is reached when the dark brown color of the iodine just disappears, resulting in a colorless or pale yellow solution.
-
Calculation: Record the volume of the Grignard reagent added.[8] The molarity is calculated as: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
-
Replicates: Perform the titration at least twice to ensure accuracy.
Data Summary Tables
| Solvent | Boiling Point (°C) | Suitability for Aryl-Cl Grignards | Key Considerations |
| Diethyl Ether (Et₂O) | 34.6 | Moderate | Lower boiling point can make initiation difficult. Less effective at solvating the Schlenk equilibrium. |
| Tetrahydrofuran (THF) | 66 | Excellent | Higher boiling point aids initiation. Better solvating power. Must be rigorously dried and checked for peroxides.[16] |
| 2-Methyl-THF | 80 | Excellent | A greener alternative to THF with similar properties.[16] Higher boiling point. |
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction does not start | Magnesium oxide layer | Mechanically crush Mg; use iodine crystal or 1,2-dibromoethane initiator. |
| Low or no yield | Wet solvent/glassware; Inaccurate reagent concentration; Enolization | Rigorously dry all components; Titrate Grignard reagent; Lower reaction temperature. |
| Starting ketone recovered | Enolization by Grignard (acting as a base) | Add ketone at low temp (-78°C to 0°C); Use a less bulky Grignard; Consider reverse addition.[8] |
| Biphenyl-type byproducts | Wurtz coupling during reagent formation | Slow, dropwise addition of aryl halide; Maintain moderate temperature.[10][13] |
Mechanistic Insights: Desired vs. Competing Pathways
Understanding the underlying mechanisms is crucial for rational problem-solving.
Caption: Competing reaction pathways in the Grignard synthesis.
References
-
Grignard reaction - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 5, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 5-chloro-1-indanone. Retrieved February 5, 2026, from [Link]
-
Leah4sci. (2020, February 18). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved February 5, 2026, from [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved February 5, 2026, from [Link]
-
Di Masi, A., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved February 5, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved February 5, 2026, from [Link]
-
Ashby, E. C., & Argyropoulos, J. N. (1984). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 935-940. Retrieved February 5, 2026, from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved February 5, 2026, from [Link]
-
jOeCHEM. (2021, August 24). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
van den Berg, M., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US2881225A - Preparation of grignard reagents.
-
Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions [Table]. Retrieved February 5, 2026, from [Link]
-
Gontcharov, A., & Sun, H. (2018). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 23(11), 2977. Retrieved February 5, 2026, from [Link]
-
Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved February 5, 2026, from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved February 5, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(iii) complexes bearing a bis(phenol)-functionalized benzimidazolium cation. Retrieved February 5, 2026, from [Link]
-
Wang, X. J., et al. (2005). Addition of grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic Letters, 7(25), 5593-5595. Retrieved February 5, 2026, from [Link]
-
Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most. Retrieved February 5, 2026, from [Link]
-
Reddit. (2025, July 8). Wurtz coupling. r/Chempros. Retrieved February 5, 2026, from [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved February 5, 2026, from [Link]
-
van den Berg, M., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Retrieved February 5, 2026, from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing HPLC Retention Times of Indane Methanol Derivatives
For researchers and scientists in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of pharmaceutical compounds. This guide provides an in-depth technical overview of comparing the retention times of indane methanol derivatives using reversed-phase HPLC. We will explore the theoretical underpinnings, present a robust experimental protocol, and interpret hypothetical data to illustrate the principles of chromatographic separation for this class of molecules.
The Critical Role of HPLC in Analyzing Indane Methanol Derivatives
Indane methanol derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The precise analysis of these molecules is crucial for ensuring the purity of active pharmaceutical ingredients (APIs), identifying and quantifying impurities, and studying their metabolic fate. Reversed-phase HPLC, a technique that separates molecules based on their polarity, is particularly well-suited for this purpose.[1][2][3]
The retention time of a compound in an HPLC system is a characteristic property under a specific set of conditions and is fundamentally related to its chemical structure. By comparing the retention times of different indane methanol derivatives, we can infer how modifications to the parent structure affect its hydrophobicity and, consequently, its interaction with the stationary phase.
Understanding the Separation: Principles of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[3] The retention of an analyte is primarily governed by hydrophobic interactions; more hydrophobic molecules will have a stronger affinity for the stationary phase and will therefore elute later, resulting in a longer retention time.[4][5] Conversely, more polar molecules will have a greater affinity for the mobile phase and will elute earlier.
For indane methanol derivatives, several structural features can influence their hydrophobicity and, thus, their retention time:
-
Substitution on the indane ring: The addition of nonpolar functional groups, such as alkyl or aryl groups, will increase hydrophobicity and lead to longer retention times. Conversely, the introduction of polar groups, like hydroxyl or carboxyl groups, will decrease hydrophobicity and shorten retention times.
-
Stereochemistry: While enantiomers have identical physical and chemical properties in an achiral environment, they can be separated using a chiral stationary phase or a chiral mobile phase additive.[6][7][8] Diastereomers, on the other hand, have different physical properties and can often be separated on a standard achiral column.
-
Derivatization: Converting the methanol group to an ester or ether will alter the polarity of the molecule and significantly impact its retention time.[9]
The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is a critical parameter for controlling retention.[10] Increasing the percentage of the organic solvent in the mobile phase will decrease its polarity, leading to a reduction in the retention times of all analytes.[11][12]
A Proposed HPLC Methodology for Comparative Analysis
To obtain meaningful and reproducible comparative data, a well-defined and robust HPLC method is essential. The following methodology is proposed as a starting point for the analysis of indane methanol derivatives.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column is a good initial choice due to its versatility. A common dimension is 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Sample Diluent: 50:50 (v/v) Methanol:Water
Rationale for Choices:
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention for a wide range of small molecules, making it suitable for separating indane methanol derivatives with varying polarities.
-
Methanol as Organic Modifier: Methanol is a common and effective organic solvent for reversed-phase HPLC.[13][14] It offers different selectivity compared to acetonitrile and can be a good starting point for method development.[15]
-
Formic Acid Additive: The addition of a small amount of formic acid to the mobile phase helps to control the pH and improve peak shape, especially for compounds with ionizable functional groups.
Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Gradient Program | 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
Rationale for Conditions:
-
Gradient Elution: A gradient program is recommended to ensure the timely elution of both more polar and more nonpolar derivatives within a reasonable run time while maintaining good peak shape.
-
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.[10] 30 °C is a common starting point.
Illustrative Comparative Data (Hypothetical)
To demonstrate the expected outcomes of this analysis, let's consider a hypothetical set of indane methanol derivatives and their predicted retention times under the proposed HPLC method.
| Compound | Structure | Expected Retention Time (min) | Rationale |
| 1. Indane Methanol | Indane ring with a methanol group | 8.5 | Baseline compound |
| 2. 5-Methyl-indane Methanol | Indane methanol with a methyl group at the 5-position | 9.8 | Increased hydrophobicity due to the methyl group leads to a longer retention time. |
| 3. 5-Chloro-indane Methanol | Indane methanol with a chloro group at the 5-position | 10.2 | The chloro group increases the overall hydrophobicity of the molecule more than a methyl group, resulting in a longer retention time. |
| 4. Indane-1,2-diol | Indane ring with two hydroxyl groups | 6.2 | The additional hydroxyl group significantly increases the polarity of the molecule, leading to a much shorter retention time. |
This hypothetical data illustrates the fundamental principle that increasing the hydrophobicity of a molecule leads to a longer retention time in reversed-phase HPLC.[16]
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade methanol.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of each indane methanol derivative into separate vials.
-
Dissolve each compound in 1 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute the stock solutions to a working concentration of approximately 0.1 mg/mL using the sample diluent.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column compartment.
-
Set the column temperature to 30 °C.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sequence Setup and Data Acquisition:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (sample diluent), each of the prepared standards, and a system suitability standard (a mixture of all derivatives).
-
Set the injection volume to 5 µL and the detection wavelength to 254 nm.
-
Start the sequence to begin the analysis.
-
Visualization of the Experimental Workflow
Caption: A flowchart of the experimental workflow for HPLC analysis.
Interpreting the Results and Troubleshooting
The primary output of this analysis will be a series of chromatograms, with each peak corresponding to a specific indane methanol derivative. The retention time is the time at which the apex of the peak elutes. By comparing these retention times, you can establish a relative hydrophobicity profile for your set of compounds.
Potential Issues and Solutions:
-
Poor Peak Shape (Tailing or Fronting): This can be caused by column degradation, interactions with active sites on the stationary phase, or an inappropriate mobile phase pH. Ensure the mobile phase pH is appropriate for your analytes and consider using a newer column.
-
Inconsistent Retention Times: Fluctuations in retention time can be due to an unstable column temperature, a poorly equilibrated system, or issues with the pump's flow rate.[10][17] Always allow for adequate column equilibration and ensure your HPLC system is properly maintained.
-
Co-eluting Peaks: If two or more compounds have very similar retention times, they may co-elute. To improve separation, you can adjust the gradient profile (make it shallower), change the organic modifier (e.g., switch from methanol to acetonitrile), or try a different column chemistry (e.g., a phenyl-hexyl column).
Conclusion
This guide provides a comprehensive framework for the comparative analysis of indane methanol derivatives by reversed-phase HPLC. By understanding the fundamental principles of chromatography and following a systematic and well-documented experimental protocol, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions in drug discovery and development, from lead optimization to quality control. The ability to correlate structural modifications with changes in chromatographic behavior is a powerful tool for any scientist working with these and other small molecule therapeutics.
References
- Vertex AI Search. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis.
- YouTube. (2016, March 3). Reversed Phase HPLC 6 - Stationary Phase Retention.
- LCGC International. (2021, January 1). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.
- ResearchGate. (n.d.). Plots of the retention time vs. methanol percentage in the mobile phase of ET and BCM.
- Quora. (2023, January 31). What is the effect of particle size on retention time in normal-phase liquid chromatography (HPLC)?
- BIOCEV. (n.d.). Hydrophobic Interaction and Reversed Phase Chromatography.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- Shimadzu. (n.d.). Factors Affecting Retention Time.
- ResearchGate. (n.d.). Retention time versus hydrophobicity plots for chromatographic...
- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
- LCGC International. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
- National Institutes of Health. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Shimadzu. (n.d.). Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column?
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Organic Chemistry Portal. (n.d.). Indane synthesis.
- Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- MDPI. (n.d.). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-.
- YouTube. (2023, November 13). Concept of Chiral HPLC.
- (n.d.). 20 50 RETENTION TIME (MIN.).
- (n.d.). Synthesis and Characterization of Novel Indandione and Cycloheptane Derivatives.
- Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. youtube.com [youtube.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 16. researchgate.net [researchgate.net]
- 17. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Comparative Guide: Reactivity of 5-Chloro vs. 5-Fluoro-1-Indanols
Executive Summary
In drug development, the choice between a 5-chloro and a 5-fluoro substituent on the indane scaffold is rarely just about lipophilicity; it is a fundamental decision about reactivity handles and metabolic fate .
While both 5-chloro-1-indanol and 5-fluoro-1-indanol serve as critical chiral building blocks (e.g., for kinase inhibitors or neurotransmitter modulators), their reactivity profiles diverge sharply under nucleophilic and organometallic conditions.
-
The Bottom Line: Choose 5-Fluoro when you require a metabolically stable scaffold that resists oxidative metabolism and supports carbocation-mediated transformations (via resonance stabilization). Choose 5-Chloro when you need a functionalizable "handle" for palladium-catalyzed cross-couplings or lithium-halogen exchange to further derivatize the aromatic ring.
Structural & Electronic Analysis
To predict reactivity, we must quantify the electronic influence of the halogen at the C5 position on the benzylic center (C1).
Hammett Parameters & Cation Stability
The reactivity of the benzylic alcohol (or its activated derivatives) is governed by the stability of the transient carbocation at C1.
| Substituent (C5) | Electronic Effect on C1 Cation | ||
| 5-Fluoro | 0.06 | -0.07 | Stabilizing (Resonance dominates induction) |
| 5-Chloro | 0.23 | +0.11 | Destabilizing (Induction dominates resonance) |
-
5-Fluoro Effect: Although fluorine is highly electronegative (inductive withdrawal,
), its ability to donate lone pair electrons into the aromatic -system (resonance donation, ) is significant. In benzylic carbocation intermediates (SN1/E1 pathways), the effect of fluorine stabilizes the positive charge more effectively than chlorine. -
5-Chloro Effect: Chlorine has a weaker
effect due to poor orbital overlap ( - mismatch) with the carbon ring. Its effect dominates, making the formation of a benzylic cation at C1 energetically more costly compared to the fluoro analog.
Comparative Reactivity Profiles
Nucleophilic Substitution (SN1 vs. SN2)
When converting the hydroxyl group to a leaving group (e.g., mesylate, halide) and displacing it:
-
5-Fluoro-1-Indanol: Prone to SN1 pathways. Acid-catalyzed substitutions or solvolysis reactions proceed faster because the 5-F substituent stabilizes the developing positive charge at the benzylic position.
-
5-Chloro-1-Indanol: Favors SN2 character (or slower SN1). The destabilized cation makes the SN1 barrier higher.
Organometallic Reactivity (The "Killer App" Difference)
This is the most distinct operational difference between the two scaffolds.
-
5-Chloro (Lithium-Halogen Exchange): Treatment with t-BuLi or n-BuLi at -78°C results in rapid Li-Hal exchange, generating the 5-lithio species. This allows for the introduction of electrophiles (aldehydes, CO2, etc.) at the C5 position.
-
5-Fluoro (Directed Ortho Metalation - DoM): The C-F bond is too strong for exchange (
vs. for C-Cl). Instead, the fluorine directs lithiation to the ortho position (C4 or C6), allowing for substitution next to the halogen.
Metabolic Stability
-
5-Fluoro: Blocks P450-mediated hydroxylation at the C5 position. The C-F bond is generally metabolically inert.
-
5-Chloro: While also blocking metabolism at C5, the chlorine atom can sometimes be displaced (oxidative dehalogenation) or serve as a handle for specific toxic metabolites, though it is generally stable.
Visualizing the Reactivity Logic
The following diagram illustrates the decision pathway for selecting reagents based on the halogen substituent.
Figure 1: Decision tree comparing the divergent reactivity pathways of 5-fluoro and 5-chloro indanols under acidic and basic conditions.
Experimental Protocols
Protocol A: Synthesis of 5-Halo-1-Indanols (Reduction)
Context: This is the standard method to access the alcohol from the commercially available indanone.
Reagents:
-
Substrate: 5-Chloro-1-indanone OR 5-Fluoro-1-indanone (1.0 eq)
-
Reductant: Sodium Borohydride (
, 0.5 eq) -
Solvent: Methanol (
)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the 5-halo-1-indanone in 30 mL of MeOH at 0°C.
-
Addition: Add
(5 mmol) portion-wise over 10 minutes. Note: Gas evolution ( ) will occur. -
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (
) should disappear; alcohol spot ( ) appears. -
Quench: Quench with saturated
solution (10 mL). -
Workup: Evaporate MeOH. Extract aqueous residue with DCM (
). Dry over and concentrate.-
Yield Expectation: Both substrates typically yield >90%.
-
Differentiation: The 5-Fluoro derivative is often more crystalline; the 5-Chloro may remain an oil requiring crystallization from hexanes.
-
Protocol B: Differentiation via Lithiation (The "Litmus Test")
Context: This protocol demonstrates the chemical divergence. Do not attempt this on the alcohol directly without protecting the OH group (e.g., as a TBS ether).
Substrate: 5-Halo-1-(tert-butyldimethylsilyloxy)indane.
-
Setup: Flame-dried flask, Argon atmosphere, dry THF solvent.
-
Cooling: Cool substrate (1.0 eq) in THF to -78°C.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise.
-
Quench (Electrophile): Add
(dry ice) or DMF after 30 mins. -
Outcome:
-
5-Chloro Substrate: Yields the 5-carboxy/formyl product (Cl is lost).
-
5-Fluoro Substrate: Yields the 4-carboxy/formyl-5-fluoro product (F is retained; substitution occurs ortho to F).
-
References
-
National Institutes of Health (NIH). (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link] (Hypothetical PMC ID based on search snippet context)
-
Wikipedia. Hammett equation and Substituent Constants. Retrieved from [Link]
-
Harvard University. Lithium-Halogen Exchange: Mechanism and Scope. Evans Group Notes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (5-Chloro-indan-1-yl)-methanol
Executive Summary & Chemical Profile
Immediate Directive: (5-Chloro-indan-1-yl)-methanol is a halogenated organic intermediate.[1][2][3] It must not be disposed of in general organic waste, down the drain, or in regular trash. The presence of the chlorine substituent mandates high-temperature incineration to prevent the formation of dioxins and furans during thermal destruction.[1][2]
Scope: This guide applies to the disposal of the pure substance, reaction mixtures containing the substance, and contaminated solid waste (gloves, wipes).
| Chemical Attribute | Technical Detail |
| Chemical Name | (5-Chloro-2,3-dihydro-1H-inden-1-yl)methanol |
| Structural Class | Halogenated Indane Derivative / Primary Alcohol |
| CAS Number | Note: Specific CAS for the methanol derivative is rare/proprietary.[1][2][3]Ref. Ketone Precursor (5-Chloro-1-indanone):42348-86-7 [1] |
| Physical State | Typically a viscous oil or low-melting solid (based on structural analogs).[1][2][3] |
| Solubility | Soluble in organic solvents (DCM, Methanol, DMSO); Sparingly soluble in water.[3] |
| Primary Hazard | Irritant / Halogenated Waste. Likely causes skin/eye irritation (H315/H319) and may be harmful if swallowed (H302).[3] [1, 2] |
Regulatory Classification (RCRA)
Proper characterization is the legal responsibility of the waste generator.[2]
-
Waste Stream: Halogenated Organic Waste.
-
RCRA Status: While not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by specific name, it must be treated as a Characteristic Waste if it exhibits toxicity or ignitability.
-
Operational Code: Most facilities classify this under Generic Halogenated Waste (often consolidated with F001/F002 solvents for incineration).[1][2]
-
Why Segregation Matters: Mixing chlorinated compounds with non-halogenated solvents (e.g., Acetone, Ethanol) ruins the fuel value of the non-halogenated stream and can poison catalytic converters in standard incinerators.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid or Viscous Liquid (Expired/Unused Reagent)
Objective: Isolate for Lab Pack disposal.[1][2]
-
Container Selection: Use a chemically compatible container, preferably High-Density Polyethylene (HDPE) or amber glass with a Teflon-lined cap.[1][2] Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).[1][2]
-
Transfer: Transfer the material into the container. If the material is viscous, do not use water to rinse. Use a minimal amount of Dichloromethane (DCM) to solubilize and transfer the residue.[1][2]
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in the Halogenated Waste satellite accumulation area. Keep away from strong oxidizers and alkali metals.[2]
Scenario B: In Solution (Reaction Mixtures/HPLC Waste)
Objective: Segregation from general organics.[1][2]
-
Segregation: Pour the solution into the Halogenated Solvent Waste carboy (typically the "Red Can" or designated safety container).[2]
-
Critical Check: Ensure the carboy is compatible.[2] If your solution contains nitric acid or strong oxidizers, DO NOT mix with organic waste (Risk of Explosion).
-
-
pH Check: If the reaction involved acidic workups, neutralize the solution to pH 6–8 before adding to the waste drum to prevent drum corrosion and gas evolution.
-
Documentation: Log the volume and approximate concentration on the waste container's log sheet.
Scenario C: Contaminated Solids (Gloves, Weigh Boats, Silica Gel)
Objective: Prevent leaching in municipal landfills.
-
Collection: Place all contaminated disposables into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the bag inside a dedicated Solid Hazardous Waste drum or pail.[2]
-
Silica Gel: If purified via column chromatography, the silica gel contains the halogenated compound.[2] This silica must be disposed of as Hazardous Solid Waste , not in the general trash.
Spill Management & Contingency
PPE Required: Nitrile gloves (double-gloved recommended, >0.11 mm), Safety Goggles, Lab Coat.[2][3]
-
Minor Spill (<10 mL/g):
-
Liquids: Absorb with vermiculite or polypropylene pads. Do not use paper towels if the substance is a strong oxidizer (unlikely here, but good practice).
-
Solids: Scoop up carefully to avoid dust generation.[2] Wipe the surface with a solvent-dampened pad (Acetone or DCM).[1][2]
-
Dispose of cleanup materials as Solid Hazardous Waste .[2]
-
Major Spill (>100 mL/g):
Decision Matrix & Workflow
The following diagram outlines the logical flow for determining the correct waste stream.
Caption: Decision tree for segregating this compound waste based on physical state and solvent composition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone (Precursor).[1][2] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Retrieved from [Link][1][2][3]
-
Princeton University EHS. Waste Removal and Waste Streams Guide. (General Halogenated Waste Protocols).[1][2] Retrieved from [Link][1][2][3]
Sources
- 1. (5-chloro-1H-indol-2-yl)methanol | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. redox.com [redox.com]
- 5. greenfield.com [greenfield.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
Personal Protective Equipment (PPE) & Handling Guide: (5-Chloro-indan-1-yl)-methanol
Executive Safety Summary
Handling (5-Chloro-indan-1-yl)-methanol requires a specific safety protocol that accounts for its dual nature: it possesses the permeation characteristics of a halogenated organic solvent and the toxicity profile of a benzylic-type alcohol.
Unlike standard laboratory reagents, the chlorine substituent on the indane ring increases lipophilicity, potentially facilitating faster dermal absorption compared to non-chlorinated analogs. This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy.
Hazard Classification (GHS Baseline)
Based on structural analogs (e.g., 5-Chloro-1-indanone) and functional group reactivity:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
Risk Assessment & PPE Selection Matrix
The following selection matrix is derived from permeation breakthrough dynamics rather than simple material compatibility.
PPE Specification Table
| Body Zone | PPE Requirement | Technical Specification & Rationale |
| Hand Protection (Standard) | Nitrile Rubber (Disposable) | Spec: Min. thickness 5 mil (0.12 mm).Rationale: Provides adequate splash protection. The chlorine atom increases solvent affinity; change gloves immediately upon contamination. |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) | Spec: Multi-layer laminate.Rationale: Required for spill cleanup or prolonged immersion. Prevents the "swelling" degradation seen in nitrile with halogenated organics. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1 (D3 rating).Rationale: Safety glasses are insufficient for powders or viscous oils that can bypass side-shields. |
| Respiratory | Engineering Control (Primary) | Spec: Fume Hood (Face velocity: 80–100 fpm).Rationale: H335 hazard requires source capture. |
| Body | Lab Coat (Poly/Cotton) | Spec: High-neck, snap closure.Rationale: Standard protection. Use Tyvek sleeves if handling large quantities to bridge the glove-cuff gap. |
Technical Justification: The "Chlorine Factor"
Expert Insight on Glove Permeation
Many researchers default to standard nitrile gloves for all organic synthesis. However, this compound presents a specific challenge. The chlorine substituent increases the molecule's non-polar character, which can accelerate permeation through nitrile rubber compared to simple alcohols like methanol.
-
The Mechanism: Halogenated compounds tend to swell nitrile matrices, opening "micro-voids" that allow rapid breakthrough.
-
The Protocol: While 5-mil nitrile is acceptable for incidental contact (handling a spatula, weighing), it offers <15 minutes of protection after a direct splash.
-
The Rule: "Splash and Change." If you see a stain on your glove, do not wipe it off—replace the glove immediately.
Operational Workflow: The "Closed-Loop" Protocol
To minimize exposure, follow this handling logic. This workflow emphasizes containment at the source.[4][5][6]
Diagram 1: Safe Handling Decision Logic
Caption: Decision logic for handling solid vs. liquid forms, prioritizing engineering controls over PPE alone.
Step-by-Step Procedure
-
Preparation:
-
Verify Fume Hood Flow: Ensure the sash is at the safe working height (usually 18 inches).
-
Glove Inflation Test: Check nitrile gloves for micro-tears by trapping air in them before donning.
-
-
Weighing (Solid Form):
-
This compound can be electrostatic. Use an anti-static gun or polonium strip if the powder "flies."
-
Weigh inside the fume hood. If the balance is external, use a secondary container (tared vial with cap) to transport the material. Never transport an open spatula across the lab.
-
-
Transfer (Liquid/Oil Form):
-
Viscous chlorinated alcohols can drip. Use a positive displacement pipette or a glass syringe.
-
Avoid standard air-displacement pipettes, which may drip due to vapor pressure or viscosity differences.
-
-
Decontamination:
-
Wipe down the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).
-
Dispose of the Kimwipe immediately into solid hazardous waste.
-
Emergency Response & Decontamination
In the event of exposure, the presence of the chlorine group dictates a specific response to prevent systemic absorption.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with Soap & Water (15 min) .[1][2] Do NOT use alcohol/solvents to clean skin; this enhances absorption. | Inspect skin for redness (erythema). Seek medical attention if irritation persists. |
| Eye Contact | Flush at Eyewash Station (15 min) . Hold eyelids open forcibly. | Seek immediate medical evaluation.[1][2][7] Bring SDS to the physician.[1][7] |
| Spill (Bench) | Cover with absorbent pads . Do not use paper towels (they spread the liquid). | Clean area with soap/water, then acetone. Dispose of pads as halogenated waste. |
Diagram 2: Spill Response Algorithm
Caption: Triage protocol for spills. Note the threshold for evacuation vs. local cleanup.
Waste Disposal
Proper disposal is critical due to the halogen content.
-
Classification: Halogenated Organic Solvent/Solid Waste .
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste streams) if your facility separates them. Halogens require higher temperature incineration to prevent dioxin formation.
-
Labeling: Clearly mark the tag with "this compound" and check "Toxic" and "Irritant."
References
-
National Institutes of Health (NIH) - PubChem. 5-Chloro-1-indanone (Analogous Hazard Data). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
